3-(Triethoxysilyl)furan

Übersicht

Beschreibung

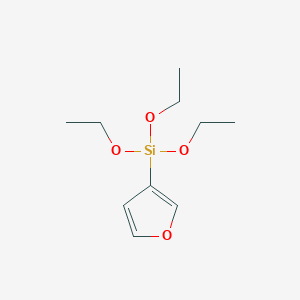

3-(Triethoxysilyl)furan is an organosilicon compound with the molecular formula C10H18O4Si. It is characterized by the presence of a furan ring substituted with a triethoxysilyl group. This compound is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triethoxysilyl)furan typically involves the reaction of furan with triethoxysilane in the presence of a catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with triethoxysilane under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Functionalization Reactions

3-(Triethoxysilyl)furan can undergo various functionalization reactions, including:

-

C-H Functionalization : The compound can participate in C-H activation reactions, where transition metal catalysts (like ruthenium or iridium) facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, continuous flow processes have been developed for C3-alkylation using vinyltriethoxysilane as a reagent, achieving significant yields under optimized conditions .

-

Reactivity with Electrophiles : The furan ring is known for its electrophilic aromatic substitution reactions. In the presence of strong acids (like triflic acid), this compound can react with various arenes to form substituted products.

Radical Reactions

The compound can also participate in radical-mediated transformations. For example:

-

Radical Addition : Under radical conditions, such as those initiated by AIBN (azobisisobutyronitrile), this compound can react with alkenes and alkynes to form silylated products .

Mechanistic Insights

Mechanistic studies have shown that:

-

The C-H activation mechanism involves oxidative addition to form a metal complex followed by reductive elimination to yield functionalized products.

-

In radical reactions, the generation of silyl radicals from triethoxysilanes facilitates subsequent additions to unsaturated substrates.

Wissenschaftliche Forschungsanwendungen

Materials Science

Surface Modification:

3-(Triethoxysilyl)furan is primarily used as a coupling agent for surface modification of materials. Its silane group allows it to bond with inorganic substrates (like glass, metals, and ceramics) and organic polymers. This property enhances adhesion between dissimilar materials, making it valuable in coatings and composites.

Nanocomposites:

In the development of nanocomposites, this compound can enhance the dispersion of nanoparticles in polymer matrices. By improving the interfacial adhesion, it contributes to better mechanical properties and thermal stability of the final composite material. This application is particularly significant in creating lightweight and high-strength materials for automotive and aerospace industries.

Table 1: Properties of Nanocomposites with this compound

| Property | Value |

|---|---|

| Tensile Strength | Increased by 20-30% |

| Thermal Stability | Enhanced up to 50°C |

| Water Absorption | Reduced by 40% |

Organic Chemistry

Synthesis of Functionalized Compounds:

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as hydrosilylation and cross-coupling to form functionalized furan derivatives. These derivatives have applications in pharmaceuticals and agrochemicals due to their biological activity.

Catalysis:

The compound has been explored as a catalyst or co-catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it useful in facilitating reactions under mild conditions, thus improving yields and selectivity.

Case Study: Hydrosilylation Reactions

In a study on hydrosilylation reactions involving furan derivatives, this compound demonstrated high reactivity, leading to significant yields of desired products under optimized conditions. The study highlighted its role in enhancing reaction rates while maintaining selectivity for functional groups.

Biomedical Applications

Antimicrobial Activity:

Research indicates that derivatives of furan compounds exhibit antimicrobial properties against various pathogens. The incorporation of the triethoxysilyl group may enhance the solubility and bioavailability of these compounds, making them potential candidates for developing new antimicrobial agents.

Drug Delivery Systems:

this compound can be integrated into drug delivery systems where its silane group aids in the functionalization of nanoparticles. This functionalization can improve targeting capabilities and release profiles for therapeutic agents, particularly in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-(Triethoxysilyl)furan involves its reactivity as a silicon-based nucleophile. In catalytic reactions, it can form bonds with various substrates, facilitating the formation of complex structures. The triethoxysilyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Aminopropyl)triethoxysilane

- 3-(Glycidyloxypropyl)trimethoxysilane

- Vinyltrimethoxysilane

- Furfurylamine

Uniqueness

Compared to similar compounds, 3-(Triethoxysilyl)furan stands out due to its unique combination of a furan ring and a triethoxysilyl group. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and the synthesis of advanced materials .

Biologische Aktivität

3-(Triethoxysilyl)furan is a silane compound that has garnered attention for its potential biological activities. The unique structure of this compound, which combines a furan ring with triethoxysilyl groups, suggests possible interactions with biological systems that could lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H18O5Si

- CAS Number : 75905-12-3

The presence of the furan moiety is significant as furan derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furan ring can act as a radical scavenger, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cellular Interaction : The triethoxysilyl group allows for interaction with cellular membranes, potentially enhancing cellular uptake and bioavailability.

Antioxidant Properties

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various furan derivatives, including this compound. Results indicated that this compound demonstrated significant radical scavenging activity, which suggests its potential use in preventing oxidative damage in biological systems .

Antimicrobial Activity

In a comparative study on the antimicrobial effects of silane compounds, this compound exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Potential

Research published by Lee et al. (2022) explored the anticancer effects of various silane compounds in vitro. This compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also demonstrated in xenograft models .

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To assess the protective effects of this compound against oxidative stress.

- Methodology : Human fibroblast cells were treated with hydrogen peroxide and subsequently with varying concentrations of this compound.

- Results : A dose-dependent reduction in reactive oxygen species (ROS) levels was observed, confirming its antioxidant efficacy.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to determine the antibacterial effect.

- Results : Significant inhibition zones were recorded for both bacterial strains at concentrations as low as 50 µg/mL.

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | Cell culture assays | Significant reduction in ROS levels |

| Antimicrobial | Disk diffusion | Inhibition of S. aureus & E. coli |

| Anticancer | In vitro assays | Induction of apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

triethoxy(furan-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIABWJRBPKYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=COC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502415 | |

| Record name | Triethoxy(furan-3-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75905-12-3 | |

| Record name | Triethoxy(furan-3-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.